7-Fluoro-5-iodo-1H-indole
Overview
Description
7-Fluoro-5-iodo-1H-indole: is a halogenated indole derivative, which is part of a broader class of compounds known for their diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals, exhibiting properties such as antiviral, anticancer, and antimicrobial activities .
Mechanism of Action
Target of Action
Indole derivatives, which include 7-fluoro-5-iodo-1h-indole, are known to interact with various biological targets . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of this compound with its targets could lead to changes in cellular processes, but more research is needed to confirm this.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
7-Fluoro-5-iodo-1H-indole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including proteases and oxidases. For instance, it inhibits the enzymatic activity of 5-methylindole oxidase in Chromobacterium violaceum and Staphylococcus aureus by binding to the active site or forming an enzyme-inhibitor complex . Additionally, this compound acts as a chromogenic substrate for detecting polymeric virulence factors in certain bacterial cultures .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound has been observed to inhibit biofilm formation and persister cell formation, particularly in Escherichia coli and Staphylococcus aureus . These effects are likely mediated through the compound’s interaction with key signaling molecules and transcription factors involved in biofilm and persister cell regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and iodine atoms enhance its binding affinity to enzyme active sites, leading to enzyme inhibition or activation. For example, the binding of this compound to proteases results in the inhibition of their catalytic activity, thereby affecting downstream cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of biofilm formation and persistent cell regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits biofilm formation and persister cell development . At higher doses, this compound may induce toxic or adverse effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through oxidation and conjugation reactions, leading to the formation of metabolites that retain biological activity . These metabolic pathways influence the compound’s overall efficacy and duration of action, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cellular membranes and accumulates in target tissues, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it inhibits protease activity. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-iodo-1H-indole typically involves halogenation reactions. One common method includes the iodination of 7-fluoroindole using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of azido or cyano derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.
Scientific Research Applications
Chemistry: 7-Fluoro-5-iodo-1H-indole is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures through coupling reactions .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals .
Comparison with Similar Compounds
- 5-Iodoindole
- 7-Fluoroindole
- 4-Fluoroindole
- 7-Chloroindole
- 7-Bromoindole
Comparison: 7-Fluoro-5-iodo-1H-indole is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance its reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
7-fluoro-5-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNWOSWRZMWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735800 | |
Record name | 7-Fluoro-5-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-15-8 | |
Record name | 7-Fluoro-5-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Fluoro-5-iodoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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